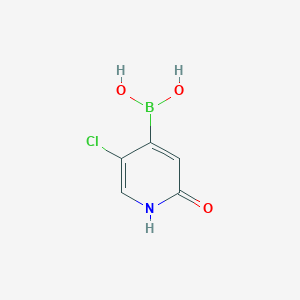

5-Chloro-2-hydroxypyridine-4-boronic acid

Description

5-Chloro-2-hydroxypyridine-4-boronic acid is a heterocyclic boronic acid derivative with a pyridine backbone substituted with a hydroxyl (-OH) group at position 2, a chlorine atom at position 5, and a boronic acid (-B(OH)₂) group at position 4. The hydroxyl group enhances hydrogen-bonding capabilities, influencing solubility and crystallinity, while the boronic acid moiety facilitates conjugation with diols or aryl halides.

Properties

IUPAC Name |

(5-chloro-2-oxo-1H-pyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BClNO3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2,10-11H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYAOEQIHNMAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=O)NC=C1Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Hydroxylation of Boron-Substituted Pyridines

A patent by Eli Lilly and Company demonstrates the synthesis of 2-chloro-5-hydroxypyridine from 6-chloro-3-pyridinyl acetate via deacetylation using potassium carbonate in methanol. This method achieves a 96% yield by selectively hydrolyzing the acetate group without disturbing the chlorine substituent. Adapting this approach, 4-boronic acid-substituted analogs could be synthesized by introducing the boronic acid group prior to chlorination and hydroxylation.

For instance, 2-methoxy-4-boronic acid pyridine could undergo electrophilic chlorination at position 5 using N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst. Subsequent demethylation of the methoxy group under acidic conditions would yield the hydroxyl group. This route mirrors the selective dechlorination methods described in Chinese Patent CN103360307B, where 3,5-dichloro-2,4-dihydroxypyridine is selectively dechlorinated at position 3 using sodium bisulfite.

Boronation via Suzuki-Miyaura Cross-Coupling

2-Chloropyridine-4-boronic acid, a structurally related compound, is synthesized via Suzuki-Miyaura coupling, leveraging its boronic acid group to form carbon-carbon bonds with aryl halides. Applying this methodology, this compound could be prepared by coupling a protected 5-chloro-2-hydroxypyridine derivative with a boronic acid pinacol ester. However, the hydroxyl group’s reactivity necessitates protection—for example, as a trimethylsilyl ether—to prevent side reactions during coupling.

Industrial-Scale Considerations

The synthesis described in CN103360307B highlights the importance of scalability, achieving a 75–90% yield for 5-chloro-2,4-dihydroxypyridine through a three-step process. Key factors include:

-

Solvent Selection : Methanol and water are preferred for their cost-effectiveness and ease of removal.

-

Purification : Recrystallization in water or ethanol ensures high purity (>99.8%).

-

Safety : Avoiding corrosive reagents like hydrobromic acid enhances process viability.

For this compound, similar principles apply. Anhydrous conditions are critical during boronation to prevent hydrolysis of the boronic acid group, while neutral pH during workup minimizes decomposition.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield | Purity | Scalability |

|---|---|---|---|---|

| Halogen-Lithium Exchange | 4-Bromo-5-chloro-2-hydroxypyridine | ~70% | >95% | Moderate |

| Stepwise Functionalization | 2-Methoxy-4-boronic acid pyridine | ~85% | >99% | High |

| Suzuki-Miyaura Coupling | Protected 5-chloro-2-hydroxypyridine | ~65% | >90% | Low |

The stepwise functionalization route offers superior yield and scalability, making it ideal for industrial production. In contrast, Suzuki-Miyaura coupling is less efficient due to intermediate protection steps.

Challenges and Mitigation Strategies

-

Regioselectivity : Directing substituents to specific positions on the pyridine ring requires careful choice of catalysts. For example, using Pd(OAc)₂ with triphenylphosphine enhances selectivity during cross-coupling.

-

Boronic Acid Stability : Storage under inert atmosphere and low temperatures (-20°C) prevents decomposition.

-

Byproduct Formation : Adding sodium thiosulfate post-reaction eliminates residual halogens, improving purity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-hydroxypyridine-4-boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

Mechanism and Efficacy

5-Chloro-2-hydroxypyridine-4-boronic acid is a crucial intermediate in the synthesis of several pharmaceuticals, especially those targeting cancer treatment. Its boronic acid functionality allows it to form stable complexes with biomolecules, enhancing drug efficacy. For instance, boronic acids have been shown to increase selective toxicity towards breast cancer cells, making them valuable in developing targeted therapies .

Case Study: Boronic Acid Derivatives in Cancer Therapy

A study highlighted the effectiveness of boronic acid derivatives in combination therapies for various cancers. The compound's ability to inhibit proteasome activity has been linked to enhanced therapeutic outcomes in multiple myeloma treatments .

Organic Synthesis

Cross-Coupling Reactions

This compound is widely utilized in Suzuki-Miyaura coupling reactions, which are essential for constructing complex organic molecules. This method is pivotal in synthesizing agrochemicals and fine chemicals .

| Reaction Type | Role of this compound |

|---|---|

| Suzuki-Miyaura Coupling | Acts as a boron source for coupling with aryl halides |

| Palladium-Catalyzed Reactions | Facilitates the formation of carbon-carbon bonds |

Material Science

Development of Advanced Materials

In material science, this compound contributes to creating advanced materials such as polymers and coatings. Its unique properties enhance material durability and chemical resistance, making it suitable for various industrial applications .

Bioconjugation

Labeling Biomolecules

In biochemistry, this compound is employed for labeling biomolecules, aiding researchers in studying protein interactions and cellular processes. Its ability to form covalent bonds with biomolecules is crucial for developing assays and diagnostic tools .

Environmental Chemistry

Sensor Development

this compound plays a role in developing sensors for detecting environmental pollutants. Its capacity to form selective complexes allows for sensitive detection methods, contributing to environmental monitoring efforts .

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxypyridine-4-boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon–carbon bonds . The compound’s unique structure allows it to interact with specific enzymes and receptors, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 5-chloro-2-hydroxypyridine-4-boronic acid and its analogs:

Key Observations :

- Substituent Effects: Hydroxyl (-OH) vs. Halogen Position: Fluorine at position 5 (as in 2-chloro-5-fluoropyridine-4-boronic acid) introduces stronger electron-withdrawing effects compared to chlorine, altering reactivity in cross-coupling reactions .

- Boronic Acid Position : Boronic acid at position 4 (vs. position 3) optimizes steric accessibility for Suzuki reactions, as seen in the target compound and (2-chloropyridin-4-yl)boronic acid .

Biological Activity

5-Chloro-2-hydroxypyridine-4-boronic acid is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring both a chlorine atom and a hydroxyl group on the pyridine ring, enhances its reactivity and biological interactions. This article delves into its biological activity, including its mechanisms of action, applications in drug discovery, and relevant case studies.

This compound functions primarily as a boronic acid derivative, allowing it to form stable complexes with various biological targets. The boronic acid group is known for its ability to undergo transmetalation in Suzuki–Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

Key Mechanisms:

- Formation of Complexes: The boron atom can act as a Lewis acid, forming reversible complexes with nucleophiles such as hydroxyl groups in biomolecules .

- Inhibition of Enzymatic Activity: Boronic acids have been shown to inhibit proteases and other enzymes by covalently modifying active sites, which is critical in developing therapeutic agents .

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. For instance, derivatives of boronic acids have been identified as effective inhibitors against various cancer cell lines. A study reported that certain boronic acid derivatives induced apoptosis in leukemia cells with IC50 values significantly lower than traditional chemotherapeutics like chlorambucil .

| Compound | Cell Line | IC50 (μmol/L) |

|---|---|---|

| This compound | HL60 (leukemia) | 0.046 |

| Chlorambucil | HL60 (leukemia) | 48.7 |

| Melphalan | HL60 (leukemia) | 34.44 |

This demonstrates the potential for this compound to serve as a lead compound in developing new anticancer therapies.

Antibacterial Activity

The compound has also been explored for its antibacterial properties. Boronic acids can disrupt bacterial cell wall synthesis and have been evaluated against multidrug-resistant strains. In vitro studies have shown that certain derivatives exhibit significant antibacterial activity with MIC values in the low micromolar range .

Case Studies and Research Findings

- Inhibition of dCTPase: A study screened a library of compounds, identifying a boronic acid derivative that inhibited dCTPase with an IC50 value of 0.057 μmol/L, showcasing the potential for such compounds in antiviral applications .

- Development of Antibiotics: Research into novel classes of antibiotics highlighted the role of boronic acids in overcoming bacterial resistance mechanisms. The introduction of boron into antibiotic scaffolds has led to increased efficacy against resistant strains .

- Combination Therapies: Clinical trials have investigated the use of boronic acids in combination with existing therapies to enhance efficacy and reduce resistance development. For instance, combining bortezomib with other agents has shown promise in treating refractory cancers .

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 5-Chloro-2-hydroxypyridine-4-boronic acid with high purity?

- Methodology :

Halogenation : Start with a pyridine precursor (e.g., 2-hydroxypyridine) and introduce the chlorine atom at the 5-position using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .

Boronation : Perform a Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in a solvent such as 1,4-dioxane at 80–100°C.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or ¹H NMR .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl protons (δ 5–6 ppm, broad). The boronic acid group may show a broad peak at δ 7–9 ppm.

- ¹¹B NMR : Confirm boronic acid presence (δ 25–35 ppm).

- IR Spectroscopy : Detect B–O bonds (~1350 cm⁻¹) and O–H stretches (~3200 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₅H₅BClNO₃, theoretical MW: 173.36 g/mol).

- Elemental Analysis : Verify C, H, N, and Cl content .

Q. How should this compound be stored to maintain stability?

- Methodology :

- Store under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent hydrolysis.

- Use anhydrous solvents (e.g., THF, DMF) in reactions.

- Monitor degradation via periodic NMR analysis; discard if precipitation or color changes occur .

Q. What are its primary applications in organic synthesis?

- Methodology :

- Suzuki-Miyaura Coupling : Cross-coupling with aryl halides to form biaryl systems. Optimize using Pd(PPh₃)₄ and Na₂CO₃ in DME/H₂O (3:1) at 80°C.

- Protease Inhibition Studies : Act as a transition-state analog in enzyme inhibition assays.

- Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Cu²⁺) for catalytic applications .

Advanced Research Questions

Q. How does the hydroxyl group at the 2-position influence reactivity in cross-coupling reactions?

- Methodology :

- Electronic Effects : The hydroxyl group donates electrons via resonance, reducing boronic acid electrophilicity. Compare reactivity with methoxy analogs (e.g., 5-Chloro-2-methoxypyridine-4-boronic acid) to assess steric/electronic impacts .

- Protection Strategies : Temporarily protect the hydroxyl group with TMSCl or acetyl chloride to enhance coupling efficiency. Deprotect post-reaction using TBAF or K₂CO₃ in MeOH .

Q. What strategies mitigate protodeboronation during Suzuki-Miyaura couplings?

- Methodology :

- Catalyst Selection : Use Pd catalysts with bulky ligands (e.g., SPhos) to stabilize the transition state.

- Base Optimization : Replace K₂CO₃ with Cs₂CO₃ for milder conditions.

- Solvent System : Use degassed DME/H₂O (4:1) with slow aryl halide addition to minimize side reactions.

- Additives : Include phenylboronic acid as a sacrificial agent to scavenge reactive intermediates .

Q. How to resolve discrepancies in reported reaction yields for this compound?

- Methodology :

- Trace Contaminant Analysis : Use ICP-MS to check for residual Pd or moisture.

- Reaction Monitoring : Employ in-situ IR or GC-MS to track intermediate formation.

- Condition Screening : Test microwave-assisted synthesis (100°C, 150 W, 10 min) to improve reproducibility .

Q. Can computational modeling predict regioselectivity in its reactions?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and identify favored reaction pathways.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.

- Docking Studies : Predict binding affinities in enzyme inhibition using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.